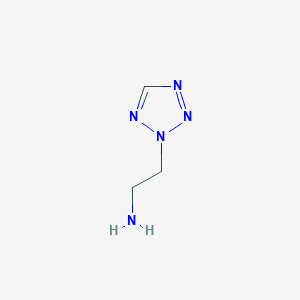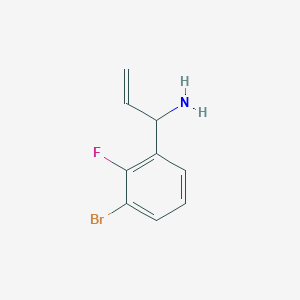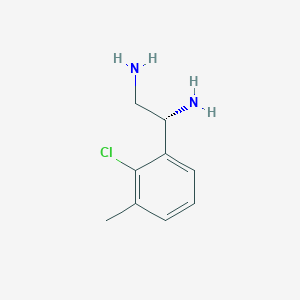
(R)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that features both bromine and chlorine substituents on a tetrahydronaphthalene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Bromination and Chlorination: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes selective bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions.
Amine Introduction: The halogenated intermediate is then subjected to amination reactions to introduce the amine group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to achieve efficient halogenation and amination.
化学反応の分析
Types of Reactions
®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove halogen substituents or to convert the amine group to an alkyl group.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dehalogenated or alkylated products.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but with the amine group at the 2-position.
(S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Enantiomer of the compound with different stereochemistry.
5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene: Lacks the amine group.
Uniqueness
®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern and chirality, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C10H11BrClN |
|---|---|
分子量 |
260.56 g/mol |
IUPAC名 |
(1R)-5-bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrClN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m1/s1 |
InChIキー |
ZPMYCPNZELLKNN-SNVBAGLBSA-N |
異性体SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Br)N |
正規SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Cl)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043079.png)

![(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole](/img/structure/B13043096.png)
![Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13043101.png)

![1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)







